tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate
CAS No.: 746630-27-3
Cat. No.: VC5370217
Molecular Formula: C16H25N3O4S
Molecular Weight: 355.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 746630-27-3 |
|---|---|
| Molecular Formula | C16H25N3O4S |
| Molecular Weight | 355.45 |
| IUPAC Name | tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3 |
| Standard InChI Key | ZKDNDLNAFHXFJU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Overview
tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate (CAS 746630-27-3) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamido-linked 4-aminophenyl moiety. Its molecular structure combines rigidity from the piperidine core with functional versatility, making it valuable in pharmaceutical and synthetic chemistry. This report synthesizes data from peer-reviewed literature, chemical databases, and safety documentation to provide a detailed profile of the compound.
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
The compound’s IUPAC name is tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate, with the molecular formula C₁₆H₂₅N₃O₄S and a molecular weight of 355.45 g/mol . Key structural features include:
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Piperidine ring: Provides a six-membered amine scaffold.
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Boc group: Enhances solubility and protects the amine during synthesis.
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Sulfonamido bridge: Links the piperidine to a 4-aminophenyl group, enabling hydrogen bonding and target interactions.
Physicochemical Data
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:
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Reagents: 4-Aminobenzenesulfonamide, tert-butyl 4-aminopiperidine-1-carboxylate, triethylamine (TEA).
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Conditions: Tetrahydrofuran (THF)/dichloromethane (DCM) at 0–20°C .
Mechanistic Insight: The sulfonamide group reacts with the piperidine amine under basic conditions (TEA), forming the sulfonamido linkage. The Boc group remains intact due to its stability under mild reaction conditions .
Scalability and Optimization
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Challenges: Low solubility of intermediates may necessitate polar aprotic solvents (e.g., DMF).
Applications in Pharmaceutical Research
Role in PROTAC Development
The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs) . Key attributes:
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Rigidity: The piperidine and sulfonamido groups stabilize ternary complexes between target proteins and E3 ubiquitin ligases.
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Tunability: Modifications to the 4-aminophenyl group enhance binding specificity .
| Hazard Category | GHS Code | Signal Word | Precautions |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Damage | H319 | Warning | Serious eye irritation |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |
Research Frontiers and Challenges
Target Engagement Studies
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PROTAC Optimization: Structure-activity relationship (SAR) studies are needed to evaluate linker length and stereochemistry effects .
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Crystallography: Molecular docking could elucidate binding modes with E3 ligases like VHL or CRBN.
Limitations
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume